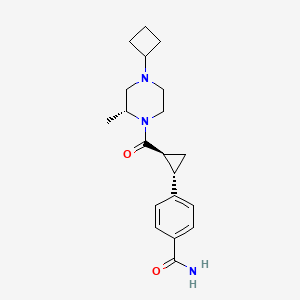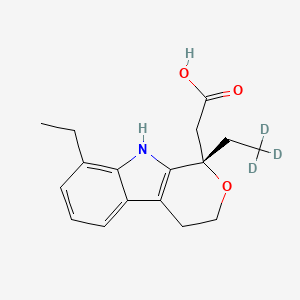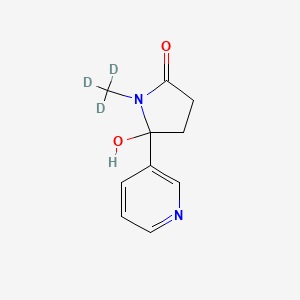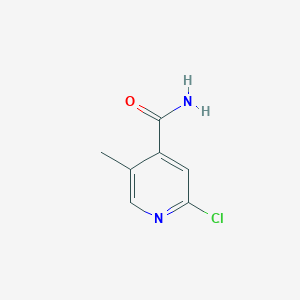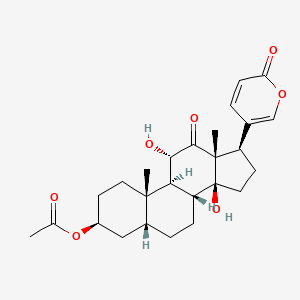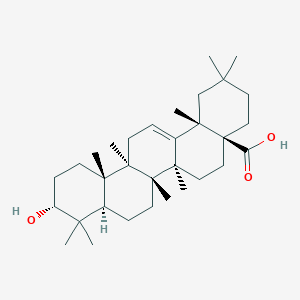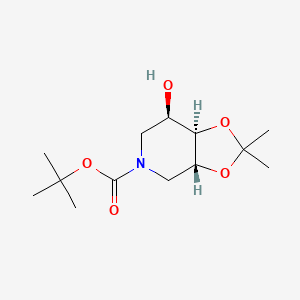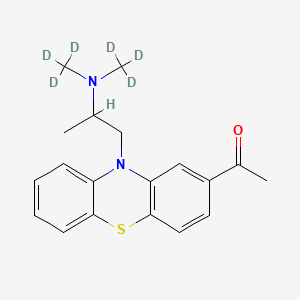![molecular formula C35H36ClN5O3S3 B12431933 17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[277114,7011,15016,21020,24It is also referred to as AZD5991. This compound is characterized by its intricate structure, which includes multiple rings and heteroatoms, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid involves multiple steps, including the formation of macrocyclic rings and the incorporation of various functional groups. The synthetic route typically involves:
Formation of Macrocyclic Rings: This step involves the cyclization of linear precursors to form the macrocyclic structure.
Functional Group Incorporation: Various functional groups, including chloro, methyl, and carboxylic acid groups, are introduced through specific reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid has several scientific research applications, particularly in the field of cancer treatment. It is known to inhibit the MCL1 protein, which plays a crucial role in the survival of cancer cells . This compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Mécanisme D'action
The mechanism of action of 17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid involves the inhibition of the MCL1 protein, a member of the BCL-2 family of proteins . MCL1 is involved in the regulation of apoptosis, and its inhibition leads to the activation of apoptotic pathways, resulting in the death of cancer cells. The compound binds to the BH3-binding groove of MCL1, preventing its interaction with pro-apoptotic proteins and thereby promoting apoptosis .
Comparaison Avec Des Composés Similaires
Compared to other MCL1 inhibitors, 17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid stands out due to its unique macrocyclic structure and high specificity for MCL1. Similar compounds include:
S63845: Another potent MCL1 inhibitor with a different structural framework.
A-1210477: A small molecule inhibitor of MCL1 with a distinct chemical structure.
AMG 176: A selective MCL1 inhibitor with a different mechanism of binding.
These compounds share the common goal of inhibiting MCL1 to induce apoptosis in cancer cells, but they differ in their chemical structures and binding mechanisms.
Propriétés
Formule moléculaire |
C35H36ClN5O3S3 |
|---|---|
Poids moléculaire |
706.3 g/mol |
Nom IUPAC |
17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane |
InChI |
InChI=1S/C35H34ClN5O3S2.H2S/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43;/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43);1H2 |
Clé InChI |
TUJBGZKQHMEFSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C.S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



